![molecular formula C20H18N2O5 B4625619 methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)
methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of related complex molecules involves multi-step processes, including the use of density functional theory (DFT) for theoretical computations to understand local & global chemical activities, as well as electrophilic and nucleophilic nature (Gültekin et al., 2020). Additionally, the synthesis of isoindolone derivatives through solvent-free methods indicates a focus on efficient and environmentally friendly synthetic routes (Csende et al., 2011).
Molecular Structure Analysis
Structural characterization through X-ray diffraction, NMR, IR, and MS spectroscopy reveals detailed insights into the molecular architecture and intermolecular interactions of synthesized compounds. Studies show the significance of hydrogen bonding in determining the molecular and supramolecular structures of chemical entities (Hayvalı et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs highlight the reactivity and potential transformations it can undergo. For instance, regioselective hydration of propargyl acetates demonstrates the chemical versatility and potential for creating diverse chemical structures (Ghosh et al., 2011).
Scientific Research Applications
Chemical Synthesis and Derivatives Production
Studies have explored the synthesis and reactivity of compounds structurally related to "methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate," highlighting their potential in producing novel chemical entities. For example, research on the reaction of 1,3-dioxanes with acetone cyanohydrin demonstrates the synthesis of hydrolytically unstable oxazines, which can be converted to 1,3-amino alcohols, indicating the potential for creating new chemical structures through reactive intermediates (Kuznetsov & Brusilovskii, 2001).
Medicinal Chemistry Applications
The synthesis of novel water-soluble phthalimide derivatives of acetaminophen as potential analgesic and antipyretic agents showcases the relevance of isoindole and phthalimide structures in drug design. This approach demonstrates the ability to enhance water solubility and potentially improve therapeutic profiles of well-known drugs (Reddy, Kumari, & Dubey, 2013).
Advanced Material Synthesis
Research into the crystallization tendencies of isochroman derivatives in chiral space groups illustrates the significance of structural features similar to those in the query compound for the development of advanced materials. Such studies are fundamental for understanding how molecular architecture influences the physical properties and functionalities of crystalline materials (Palusiak et al., 2004).
properties
IUPAC Name |
methyl 2-[4-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-27-18(24)12-13-6-8-14(9-7-13)21-17(23)10-11-22-19(25)15-4-2-3-5-16(15)20(22)26/h2-9H,10-12H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEVMTQSPHJABP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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